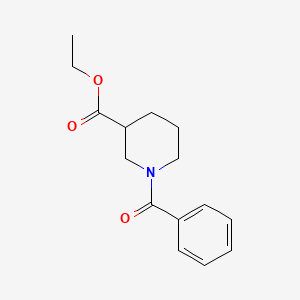
3-Piperidinecarboxylic acid, 1-benzoyl-, ethyl ester
Overview
Description
3-Piperidinecarboxylic acid, 1-benzoyl-, ethyl ester is an organic compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-Piperidinecarboxylic acid, 1-benzoyl-, ethyl ester typically involves the esterification of 3-piperidinecarboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
3-Piperidinecarboxylic acid, 1-benzoyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Scientific Research Applications
3-Piperidinecarboxylic acid, 1-benzoyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of 3-Piperidinecarboxylic acid, 1-benzoyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
3-Piperidinecarboxylic acid, 1-benzoyl-, ethyl ester can be compared with other similar compounds, such as:
Ethyl nipecotate:
Ethyl isonipecotate: This compound is another derivative of piperidine with different substituents, leading to variations in its chemical and biological properties.
Methyl isonipecotate: Similar to ethyl isonipecotate but with a methyl ester group, this compound has distinct reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
116140-20-6 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
ethyl 1-benzoylpiperidine-3-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-2-19-15(18)13-9-6-10-16(11-13)14(17)12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 |
InChI Key |
VNKOZWJLERRJGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














